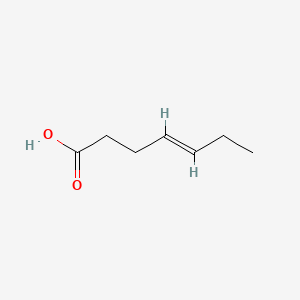

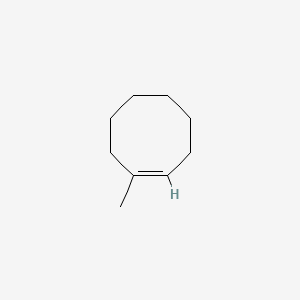

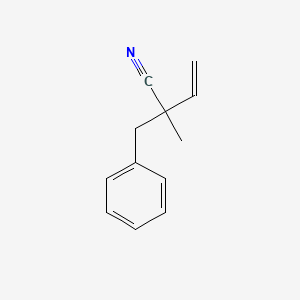

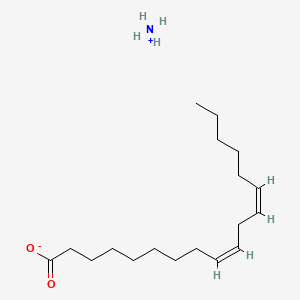

![molecular formula C5H4N4 B1609394 1H-Imidazo[4,5-d]pyridazine CAS No. 273-00-7](/img/structure/B1609394.png)

1H-Imidazo[4,5-d]pyridazine

Overview

Description

1H-Imidazo[4,5-d]pyridazine is a chemical compound with the molecular formula C5H4N4 . It has an average mass of 120.112 Da and a monoisotopic mass of 120.043594 Da . It is also known by other names such as 1H-Imidazo[4,5-d]pyridazin in German, and 1H-Imidazo[4,5-d]pyridazine in French .

Synthesis Analysis

A new 1H-imidazo[4,5-d]pyridazine-2,4,7-triamine was synthesized in a one-step reaction . This compound was used as a cation to prepare 1H-imidazo[4,5-d]pyridazine-2,4,7-triamine perchlorate . When the synthesis was accomplished in different conditions, two crystal forms of perchlorate α-4 and β-4 were obtained .Molecular Structure Analysis

The molecular structure of 1H-Imidazo[4,5-d]pyridazine involves ionic bonds, hydrogen bonds, and π–π interactions . These interactions are responsible for the high density and excellent performance of 1H-imidazo[4,5-d]pyridazine-2,4,7-triamine perchlorate .Chemical Reactions Analysis

The chemical reactions involving 1H-Imidazo[4,5-d]pyridazine are complex and can result in different monoalkylated and polyalkylated products .Physical And Chemical Properties Analysis

1H-Imidazo[4,5-d]pyridazine-2,4,7-triamine perchlorate salts show high density (1.88–1.93 g cm–3 at 293 (2) K), moderate detonation performance (D, 8128–8437 m s–1; P, 29.4–32.86 GPa) and good thermal stability (Td: 272–274 °C) .Scientific Research Applications

Synthesis and Structural Applications

Inverse Electron Demand Cycloadditions : 1H-Imidazo[4,5-d]pyridazine has been synthesized through inverse electron demand cycloadditions, demonstrating its utility in chemical synthesis and the production of marine alkaloid analogs (Wan, Woo, & Snyder, 2001).

Synthesis of Novel Compounds : The compound has been employed in the synthesis of various derivatives, highlighting its versatility as a scaffold in chemical reactions (Rosenberg, Zhao, & Clark, 2012).

Structural Analysis : Studies have focused on the molecular structures and vibrational properties of imidazo[4,5-c]pyridine, a related compound, to understand its potential applications in natural product synthesis (Dymińska et al., 2013).

Biological and Medicinal Chemistry

Acetylcholinesterase Inhibition and Anti-Proliferative Effects : Imidazo[1,2-b]pyridazine derivatives have demonstrated significant acetylcholinesterase inhibitory activity and potent anti-proliferative effects in certain cell lines, indicating potential therapeutic applications (Sharma et al., 2021).

Targeting Amyloid Plaques : Derivatives of imidazo[1,2-b]pyridazine have been evaluated for binding to amyloid plaques, suggesting possible applications in the development of diagnostics or therapies for Alzheimer's disease (Zeng et al., 2010).

Antitubercular Properties : Studies have shown that imidazo[4,5-b]pyridine derivatives can inhibit Lumazine synthase in M. tuberculosis, highlighting their potential as antitubercular agents (Harer & Bhatia, 2015).

Advanced Applications

- Antisense and Triple-helical Nucleic Acid Technologies : The synthesis of 1-(2'-O-Methyl-ß-D-ribofuranosyl)-1H-imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione highlights the compound's potential in biomedical applications like antisense and triple-helical nucleic acid technologies (Chen & Hosmane, 2001).

Mechanism of Action

Future Directions

The future directions for 1H-Imidazo[4,5-d]pyridazine research could involve further exploration of its synthesis, properties, and potential applications. The compound’s high density and excellent performance indicate that it could be a promising cation in the construction of low-sensitivity high-energy compounds .

properties

IUPAC Name |

1H-imidazo[4,5-d]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c1-4-5(2-9-8-1)7-3-6-4/h1-3H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZYICUGNHLGSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=N1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40418680, DTXSID801310323 | |

| Record name | 1H-Imidazo[4,5-d]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H-Imidazo[4,5-d]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazo[4,5-d]pyridazine | |

CAS RN |

273-00-7, 34392-27-3 | |

| Record name | 1H-Imidazo[4,5-d]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H-Imidazo[4,5-d]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.